![molecular formula C16H12ClF3N4 B1333763 1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 446276-01-3](/img/structure/B1333763.png)

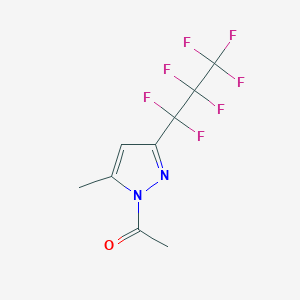

1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Vue d'ensemble

Description

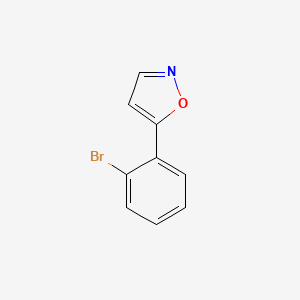

The compound "1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is known for its diverse biological activities. Although the provided papers do not directly discuss this compound, they provide insights into similar compounds that can help us understand the potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazine with various carbonyl compounds. For instance, the paper titled "The Synthesis of 6-Arylsubstituted Pyrazolo [1,5-a] Pyrimidines" describes the synthesis of 6-arylsubstituted pyrazolo [1,5-a] pyrimidine derivatives. The process includes acetylation, condensation with hydrazine hydrate, and further reactions with diethyl 2-phenylmalonates to yield the desired products. This suggests that a similar approach could be used to synthesize the compound "1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine," albeit with different starting materials and reaction conditions tailored to introduce the specific substituents.

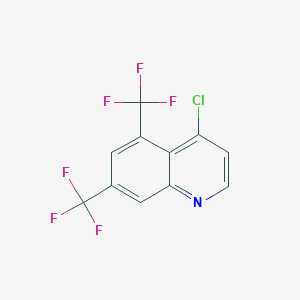

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. The paper "Crystal structure and mechanistic investigation of the reaction of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds" provides the crystal structure of a closely related compound determined by X-ray crystallography. This information is valuable as it gives insight into the three-dimensional arrangement of atoms in the molecule, which is a key factor in its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives with various reagents can lead to a wide range of chemical transformations. The same paper proposes a reaction mechanism for the interaction of a pyrazole derivative with unsaturated carbonyl compounds. This knowledge can be extrapolated to predict the reactivity of "1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine" with similar or different reagents, which is essential for the development of new chemical reactions and the synthesis of novel compounds.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine," they do offer insights into related compounds. For example, the characterization of the pyrazolo [1,5-a] pyrimidines in paper using IR and 1H NMR techniques indicates that similar analytical methods could be employed to determine the physical and chemical properties of the compound . These properties include melting points, solubility, stability, and spectroscopic characteristics, which are all important for understanding the compound's behavior in various environments.

Applications De Recherche Scientifique

Synthesis and Chemical Properties :

- Yang Yun-shang (2010) discussed the synthesis of novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds, highlighting the methods for creating these compounds and their potential applications in various chemical processes (Yang Yun-shang, 2010).

- Xu Li-feng (2011) reported on the synthesis and characterization of new 6-arylsubstituted pyrazolo [1,5-a] pyrimidine derivatives. This research offers insight into the chemical properties and potential applications of these derivatives in medicinal chemistry (Xu Li-feng, 2011).

Medicinal Applications :

- K. Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer activity against several cancer cell lines. This research suggests the potential use of these compounds in cancer treatment (K. Chavva et al., 2013).

- B. Palka et al. (2014) presented a straightforward synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines and their oxides, which could have implications in pharmaceutical research (B. Palka et al., 2014).

- Zhibing Wu et al. (2012) synthesized N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives and evaluated their antifungal activities. Some compounds showed promising activities, indicating potential applications in antifungal treatments (Zhibing Wu et al., 2012).

Antibacterial and Antimicrobial Properties :

- T. Maqbool et al. (2014) synthesized and evaluated 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids for antibacterial activities, finding some compounds to be effective antibacterial agents (T. Maqbool et al., 2014).

- Farag M. A. Altalbawy (2013) investigated the antimicrobial evaluation of novel bis-α,β-unsaturated ketones and fused pyrazolo[3,4-b]pyridine derivatives, highlighting their potential use in antimicrobial treatments (Farag M. A. Altalbawy, 2013).

Orientations Futures

Propriétés

IUPAC Name |

2-(6-chloropyridin-2-yl)-5-methyl-4-[3-(trifluoromethyl)phenyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF3N4/c1-9-14(10-4-2-5-11(8-10)16(18,19)20)15(21)24(23-9)13-7-3-6-12(17)22-13/h2-8H,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHULVLNYQPDRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C2=CC(=CC=C2)C(F)(F)F)N)C3=NC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801130941 | |

| Record name | 1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801130941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |

CAS RN |

446276-01-3 | |

| Record name | 1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446276-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801130941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol](/img/structure/B1333684.png)

![N-[(2,6-Dichloropyridin-4-yl)methyl]-N,N-dimethylamine hydrochloride](/img/structure/B1333690.png)